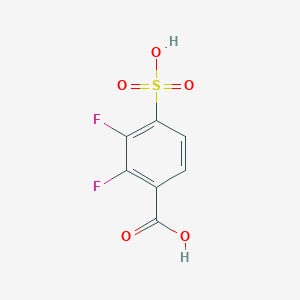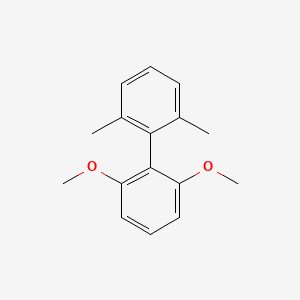![molecular formula C15H13N3O5 B14129903 2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide CAS No. 585517-52-8](/img/structure/B14129903.png)
2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydroxyl group, a methyl group, and a nitrophenyl carbonyl group attached to a benzohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methylbenzoic acid hydrazide and 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzaldehyde.
Reduction: Formation of 2-hydroxy-3-methyl-N’-[(4-aminophenyl)carbonyl]benzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
科学研究应用
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its functional groups.
作用机制
The mechanism of action of 2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide is not fully understood, but it is believed to involve interactions with cellular targets through its functional groups. The nitrophenyl group may participate in electron transfer reactions, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-hydroxy-3-methyl-N’-[(4-aminophenyl)carbonyl]benzohydrazide
- 2-hydroxy-3-methyl-N’-[(4-chlorophenyl)carbonyl]benzohydrazide
- 2-hydroxy-3-methyl-N’-[(4-methoxyphenyl)carbonyl]benzohydrazide
Uniqueness
2-hydroxy-3-methyl-N’-[(4-nitrophenyl)carbonyl]benzohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific redox behavior or interactions with biological targets.
属性
CAS 编号 |
585517-52-8 |
|---|---|
分子式 |
C15H13N3O5 |
分子量 |
315.28 g/mol |
IUPAC 名称 |
2-hydroxy-3-methyl-N'-(4-nitrobenzoyl)benzohydrazide |
InChI |
InChI=1S/C15H13N3O5/c1-9-3-2-4-12(13(9)19)15(21)17-16-14(20)10-5-7-11(8-6-10)18(22)23/h2-8,19H,1H3,(H,16,20)(H,17,21) |
InChI 键 |
YVKRLBIKWAKSHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


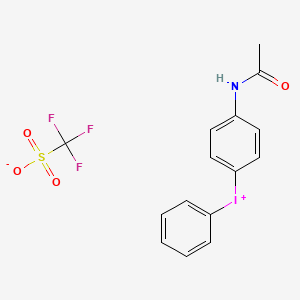

![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
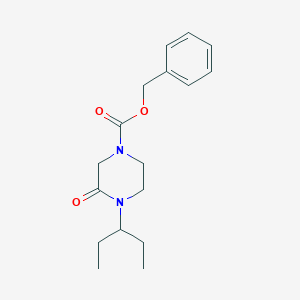
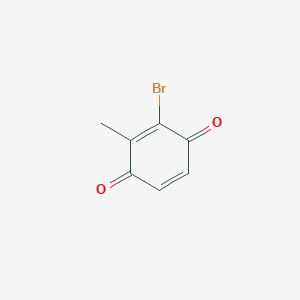
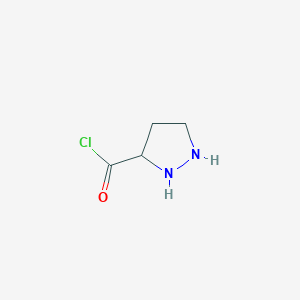
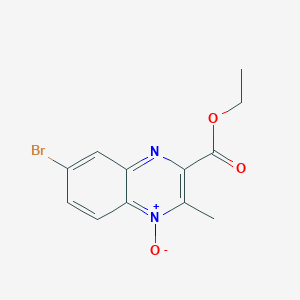


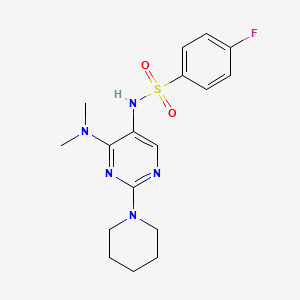
![2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14129886.png)
